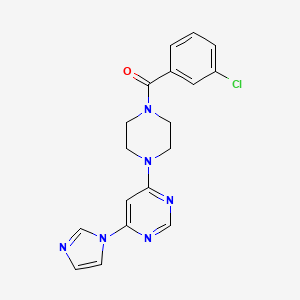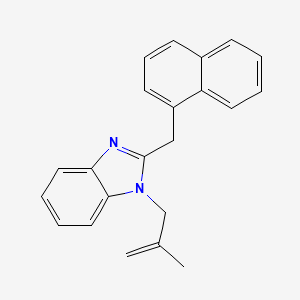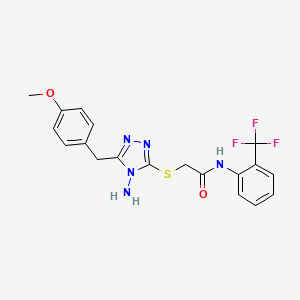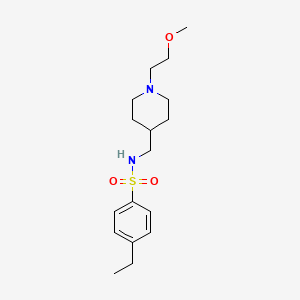![molecular formula C15H15N3S B2496391 (E)-[(4-methylanilino)-phenylmethylidene]thiourea CAS No. 122164-30-1](/img/structure/B2496391.png)
(E)-[(4-methylanilino)-phenylmethylidene]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[(4-methylanilino)-phenylmethylidene]thiourea is a chemical compound belonging to the class of thioureas. It is an organic compound with the molecular formula C15H15N3S. The compound has shown significant potential in various scientific research applications, including cancer treatment, antifungal and antibacterial activity, and inhibition of enzymes.
Aplicaciones Científicas De Investigación
General Applications of Thioureas in Scientific Research
Chemical Synthesis and Coordination Chemistry Thioureas and their derivatives are pivotal in chemical synthesis and coordination chemistry. They serve as ligands forming complexes with various metals, which are crucial for biological and medicinal applications. Coordination compounds of thioureas with metals such as copper, silver, and gold have shown enhanced activities in pharmaceutical chemistry. The coordination chemistry of thioureas is a field of study that combines the synthesis of novel thiourea derivatives with their potential as chemosensors, highlighting their role in detecting anions and cations in environmental and biological samples. This aspect underlines the versatility of thioureas in creating compounds with significant applications ranging from medicinal chemistry to environmental sensing (Khan et al., 2020).
Biological and Medicinal Research Thioureas exhibit notable biological and medicinal properties. They are involved in the development of drugs and therapeutic agents due to their biological activity. Research into thioureas has led to their application in various therapeutic areas, including cancer, malaria, and metabolic disorders. The structural features of thioureas, such as the presence of sulfur and nitrogen, contribute to their reactivity and functionality in biological systems, making them suitable for drug design and development. The exploration of thioureas in medicinal chemistry underscores their potential in creating novel therapeutic agents with specific biological activities (Saeed et al., 2014).
Environmental and Analytical Applications In environmental science, thioureas have been investigated for their role in leaching processes, particularly in the extraction of precious metals like gold from ores. The environmental implications of using thioureas as an alternative to traditional leaching agents, such as cyanide, have been a significant focus. Research on thioureas in gold leaching processes highlights the potential benefits and challenges associated with their use, emphasizing the need for efficient and environmentally friendly extraction methods. Thioureas' role in analytical chemistry, especially as chemosensors, is another area of significant interest. Their ability to detect various analytes in environmental and biological samples showcases the broad applicability of thioureas beyond traditional chemical synthesis (Li & Miller, 2006).
Propiedades
IUPAC Name |
(E)-[(4-methylanilino)-phenylmethylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-7-9-13(10-8-11)17-14(18-15(16)19)12-5-3-2-4-6-12/h2-10H,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZRAOJYGQTUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC(=S)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/C(=S)N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(4-methylanilino)-phenylmethylidene]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)


![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)
![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)


![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)


